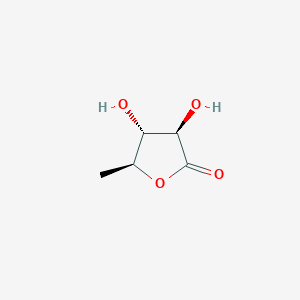

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHWQRJRDKSSIF-YVZJFKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463983 | |

| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76647-70-6 | |

| Record name | 5-Deoxy-L-arabinonic acid γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76647-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Preparation Methods

Stereoselective Lactonization from Sugar Derivatives

One common approach involves starting from sugar analogues or sugar-derived polyhydroxy compounds, followed by selective oxidation and cyclization to form the lactone ring with the desired stereochemistry.

- Starting Materials: Polyhydroxylated sugars or sugar alcohols with protected groups.

- Key Steps:

- Selective protection/deprotection of hydroxyl groups to direct reactivity.

- Oxidation of primary alcohols to aldehydes or acids.

- Intramolecular cyclization under acidic or neutral conditions to form the lactone ring.

- Stereochemical Control: Achieved by using chiral starting materials or chiral catalysts to maintain or induce the (3R,4R,5S) configuration.

Enzymatic or Biocatalytic Methods

- Enzymatic oxidation or lactonization can provide high stereoselectivity.

- Use of specific oxidases or lactonases to convert sugar derivatives into the lactone.

- Advantages include mild reaction conditions and environmentally friendly processes.

Chemical Synthesis via Stereoselective Catalysis

- Use of chiral catalysts or auxiliaries to induce stereochemistry during ring closure.

- Reactions such as asymmetric dihydroxylation or epoxidation followed by ring-opening and lactonization.

- Control of reaction temperature, solvent, and reagent equivalents is critical.

Detailed Research Findings and Data

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Sugar-derived oxidation & lactonization | Polyhydroxylated sugars | Acidic cyclization, mild oxidants | 70-85 | High | Maintains stereochemistry from starting sugar |

| Enzymatic lactonization | Sugar alcohols or derivatives | Specific oxidases, pH 6-7, ambient temp | 60-80 | Very High | Environmentally friendly, high enantiomeric excess |

| Chiral catalyst-mediated synthesis | Protected diols or epoxides | Chiral ligands, OsO4 or other oxidants | 65-90 | High | Requires careful catalyst and condition optimization |

Example Preparation from Literature

- A patent (US7598373B2) describes a process for producing 2-C-methyl-D-ribono-1,4-lactone, a related lactone, by controlled oxidation and cyclization steps using ammonium fluoride and ethyl acetate as reagents, with careful stirring and temperature control to optimize yield and purity.

- The stereoselective synthesis of phosphorus-containing analogues related to this lactone has been reported, emphasizing the importance of stereochemical control in the ring formation step.

Analytical and Process Notes

- Purification: Typically involves crystallization or chromatographic separation to isolate the desired stereoisomer.

- Characterization: NMR, chiral HPLC, and X-ray crystallography confirm stereochemistry.

- Process Optimization: Reaction time, temperature, and reagent equivalents are optimized to maximize yield and stereoselectivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Preparation |

|---|---|---|

| Temperature | 0–40 °C | Controls reaction rate and stereoselectivity |

| pH | 5–7 | Critical for enzymatic and acid-catalyzed steps |

| Reaction Time | 2–24 hours | Longer times may improve yield but risk side reactions |

| Reagent Equivalents | 1–10 equivalents (oxidants) | Excess oxidants ensure complete conversion |

| Catalyst Loading | 0.1–5 mol% | Influences stereoselectivity and yield |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.

Acidic Hydrolysis

In aqueous acidic media (e.g., HCl), the carbonyl oxygen is protonated, enhancing electrophilicity and facilitating nucleophilic attack by water. This produces (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoic acid .

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), the lactone ring opens to form the sodium salt of the carboxylic acid, (2R,3R,4S)-3,4-dihydroxy-5-methylpentanoate, which can be acidified to isolate the free acid .

Esterification of Hydroxyl Groups

The secondary hydroxyl groups at C3 and C4 undergo esterification with acylating agents.

Acetylation

Treatment with acetic anhydride in pyridine yields the diacetylated derivative, (3R,4R,5S)-3,4-diacetoxy-5-methyloxolan-2-one .

Benzoylation

Reaction with benzoyl chloride produces the dibenzoylated analog, enhancing lipophilicity for pharmaceutical applications .

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Acetic anhydride | Pyridine, rt, 12h | (3R,4R,5S)-3,4-diacetoxy-5-methyloxolan-2-one | |

| Benzoyl chloride | DMAP, D |

Wissenschaftliche Forschungsanwendungen

Chemistry

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one serves as a valuable building block in organic synthesis. It is utilized for:

- Synthesis of Bioactive Compounds : The compound’s structure allows it to be modified into various derivatives that exhibit biological activity.

- Development of Natural Products : It plays a role in synthesizing complex natural products with therapeutic potential.

Biology

The compound has demonstrated significant biological activities:

- Anti-Cancer Properties : Research indicates that it inhibits the growth of lung cancer cells by inducing apoptosis and preventing DNA replication.

- Antioxidative Activity : It exhibits strong antioxidative properties, which are beneficial in combating oxidative stress-related diseases.

Medicine

In the medical field, this compound is explored for:

- Pharmaceutical Formulations : Its antioxidative and antiviral properties make it a candidate for developing drugs aimed at treating viral infections and oxidative stress-related ailments.

- Therapeutic Agents : The compound's unique modifications enhance its efficacy as a therapeutic agent against various diseases.

Industry

The potential industrial applications include:

- Pharmaceutical Manufacturing : Due to its robust properties and effectiveness in formulations, it can be produced on a large scale for pharmaceutical applications.

- Chemical Research : It serves as a reference standard in analytical chemistry and is used in the development of diagnostic tools .

Case Studies

-

Anti-Cancer Research :

- A study demonstrated that this compound significantly inhibited the proliferation of lung cancer cells in vitro. The results indicated a dose-dependent response with enhanced apoptosis markers observed at higher concentrations.

-

Antioxidative Studies :

- Another investigation highlighted the compound's ability to scavenge free radicals effectively. In cellular models exposed to oxidative stressors, treatment with this compound resulted in reduced oxidative damage compared to untreated controls.

Wirkmechanismus

The mechanism by which (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one exerts its effects involves binding to DNA, preventing replication, and inducing apoptosis in cancer cells . This compound inhibits cell division and induces apoptosis by interacting with molecular targets and pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Arabinonic acid: Similar in structure but lacks the deoxy modification.

Lyxonic acid, γ-lactone: Another related compound with similar lactone structure.

Xylonic acid, 1,4-lactone: Shares structural similarities with (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one.

Uniqueness

This compound is unique due to its specific deoxy modification, which imparts distinct antioxidative and antiviral properties. This modification also contributes to its anti-cancer properties, making it a valuable compound for pharmaceutical research and applications .

Biologische Aktivität

(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one, with the molecular formula C5H8O4, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anti-cancer, antioxidative, and antiviral effects.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Weight: 132.11 g/mol

- CAS Number: 76647-70-6

This compound is a phytochemical found in various plants and exhibits significant biological activities that are being explored for therapeutic applications.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it inhibits the growth of lung cancer cells by inducing apoptosis and preventing DNA replication. The mechanism involves binding to DNA and disrupting cellular functions necessary for cancer cell survival.

Case Study:

In a laboratory setting, lung cancer cell lines treated with this compound showed a marked decrease in proliferation rates compared to untreated controls. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation.

2. Antioxidative Activity

The antioxidative properties of this compound are significant in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Research Findings:

A study demonstrated that cells pre-treated with this compound exhibited lower levels of reactive oxygen species (ROS) when exposed to oxidative stressors compared to untreated cells. This suggests its potential as a protective agent in oxidative stress-related conditions.

3. Antiviral Effects

The antiviral activity of this compound has also been documented. It shows promise in inhibiting viral replication in various models. Its mechanism may involve interference with viral entry or replication processes.

Comparative Analysis:

In comparative studies with other known antiviral compounds, this compound exhibited superior efficacy against certain viral strains.

The biological activities of this compound can be attributed to its unique structural features:

- DNA Binding: The compound interacts with DNA molecules, inhibiting their replication.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through the activation of caspases.

- Antioxidative Mechanism: It reduces oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| L-Arabinonic acid | Lacks deoxy modification | Limited anti-cancer properties |

| Lyxonic acid | Similar lactone structure | Moderate antioxidative effects |

| Xylonic acid | Shares structural similarities | Minimal antiviral activity |

| This compound | Unique deoxy modification | Strong anti-cancer and antioxidative properties |

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one?

- Methodological Answer : Enantioselective catalysis, such as asymmetric hydrogenation or enzymatic resolution, is effective for synthesizing stereochemically complex oxolane derivatives. For example, enzymatic methods using lipases or esterases can selectively hydrolyze specific stereoisomers, as demonstrated in the synthesis of related tetrahydrofuran-2-one derivatives . Kinetic resolution or chiral auxiliary approaches may also be employed to ensure high enantiomeric excess (ee > 98%).

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions. Coupling constants (e.g., -values) in the oxolane ring can resolve diastereomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as applied to structurally similar compounds like (3S,4S)-hydroxy-substituted oxolanones .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1750–1780 cm) stretches to confirm functional groups .

Q. How can researchers validate the compound’s stability during storage and handling?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to varying pH (2–12), temperatures (4°C–40°C), and humidity (40–80% RH) over 4–12 weeks. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model binding affinities with active sites of target enzymes (e.g., glycosidases or kinases). Compare results with structurally analogous compounds, such as 5-hydroxy-substituted oxolan-2-ones, to infer mechanistic pathways .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess conformational stability and binding free energy (ΔG) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS detection) under standardized conditions (pH 7.4, 37°C) .

- Metabolomic Profiling : Track downstream metabolites (e.g., quinones or conjugated adducts) via LC-HRMS to clarify redox mechanisms .

Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics (e.g., rapid metabolism)?

- Methodological Answer :

- Stable Isotope Labeling : Synthesize - or -labeled analogs to trace metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .

- Microsampling Techniques : Use capillary blood sampling (10–20 µL) to reduce animal stress and improve temporal resolution in pharmacokinetic studies .

Key Considerations

- Safety : While no direct toxicity data exists for this compound, handle it using PPE (gloves, goggles) and avoid inhalation/ingestion, as advised for structurally related oxolane derivatives .

- Data Reproducibility : Cross-reference computational predictions (e.g., PubChem’s InChI/SMILES data ) with experimental results to minimize discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.